A Guide to the Spectroscopic Characterization of cis-3,3,5-Trimethylcyclohexanol
A Guide to the Spectroscopic Characterization of cis-3,3,5-Trimethylcyclohexanol
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for cis-3,3,5-trimethylcyclohexanol (CAS No. 933-48-2), a significant chemical intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide emphasizes the causal relationships between molecular structure and spectral output, providing not just data, but a framework for its interpretation. Standardized protocols for data acquisition are detailed, and all quantitative data are presented in clear, tabular formats. Logical and experimental workflows are illustrated using Graphviz diagrams to enhance comprehension.
Introduction: The Importance of Spectroscopic Verification
cis-3,3,5-Trimethylcyclohexanol is a substituted secondary alcohol with the molecular formula C₉H₁₈O.[2] Its specific stereochemistry plays a crucial role in its physical properties and reactivity. As a precursor in the synthesis of various commercial products, including the vasodilator cyclandelate and the sunscreen agent homosalate, rigorous structural confirmation is a prerequisite for its use in research and manufacturing.[3]
Spectroscopic techniques provide the definitive "fingerprint" of a molecule. Mass spectrometry elucidates the molecular weight and fragmentation patterns, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the detailed atomic connectivity and stereochemistry of the carbon-hydrogen framework. This guide will dissect each of these techniques as applied to the cis-isomer of 3,3,5-trimethylcyclohexanol, offering a comprehensive reference for its structural verification.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of cis-3,3,5-trimethylcyclohexanol is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
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Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from the solvent and any impurities.
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Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. The molecules are bombarded with a beam of 70 eV electrons.
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Ion Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
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Mass Analysis: A quadrupole mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier detects the ions, and the signal is processed by a data system to generate the mass spectrum.
Data Interpretation and Fragmentation Analysis
The EI mass spectrum for cis-3,3,5-trimethylcyclohexanol is provided by the National Institute of Standards and Technology (NIST) database.[4]
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Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 142.24 g/mol .[2] In the spectra of alcohols, this peak can be weak or absent due to the ease of fragmentation.[4]
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Key Fragments: The fragmentation of cyclohexanol derivatives is driven by the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of water.
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Loss of Water (M-18): A peak at m/z 124 corresponds to the loss of a water molecule (H₂O) from the molecular ion. This is a very common fragmentation pathway for alcohols.
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Loss of a Methyl Group (M-15): Cleavage of a methyl group results in a fragment at m/z 127.
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Base Peak: The most intense peak in the spectrum (the base peak) for this compound appears at m/z 71 . This fragment can be attributed to a complex rearrangement and cleavage of the ring.
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Other Significant Fragments: Other notable peaks at m/z 86 , m/z 57 , and m/z 43 correspond to further fragmentation of the cyclohexyl ring and its substituents.
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Table 1: Key Mass Spectrometry Fragments for cis-3,3,5-Trimethylcyclohexanol
| m/z | Proposed Fragment | Comments |
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•). Often low intensity. |
| 127 | [M - CH₃]⁺ | Loss of a methyl group. |
| 124 | [M - H₂O]⁺• | Loss of water (dehydration). |
| 86 | [C₅H₆O]⁺• | Ring fragmentation product. |
| 71 | [C₅H₁₁]⁺ | Base Peak . Result of ring cleavage. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a stable carbocation. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[4]
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathways for cis-3,3,5-Trimethylcyclohexanol in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR an excellent tool for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Instrument Preparation: The FT-IR spectrometer and ATR accessory are powered on and allowed to stabilize. The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
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Sample Application: A small amount of the solid cis-3,3,5-trimethylcyclohexanol (or a drop if molten) is placed directly onto the ATR crystal.
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Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation
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O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This is the characteristic signal for the hydroxyl (-OH) group of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.
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C-H Stretches: Strong, sharp peaks between 3000-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclohexane ring and methyl groups.
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C-O Stretch: A strong absorption in the fingerprint region, typically around 1100-1050 cm⁻¹ , corresponds to the C-O stretching vibration of the secondary alcohol.
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C-H Bends: Absorptions in the 1470-1365 cm⁻¹ range are attributable to the bending vibrations of the CH₂ and CH₃ groups.
Table 2: Predicted Infrared Absorption Bands for cis-3,3,5-Trimethylcyclohexanol
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-OH) |
| 3000 - 2850 | C-H Stretch | Strong | Alkane (sp³ C-H) |
| 1470 - 1450 | CH₂ Bend | Medium | Methylene Scissoring |
| 1385 - 1365 | CH₃ Bend | Medium | Methyl Rocking |
| 1100 - 1050 | C-O Stretch | Strong | Secondary Alcohol |
Visualization: Key Molecular Vibrations
Caption: Key IR-active vibrations in cis-3,3,5-Trimethylcyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
A Note on Data Sourcing: Publicly accessible, peer-reviewed experimental NMR data for cis-3,3,5-trimethylcyclohexanol is scarce. Therefore, the following analysis is based on high-quality predicted spectra. Such predictions, generated by modern software utilizing extensive databases and algorithms like neural networks and HOSE codes, serve as a robust guide to the expected experimental values.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).
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Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
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¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
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¹³C NMR Acquisition: A proton-decoupled experiment (e.g., a pulse program with NOE) is typically used to acquire the ¹³C spectrum. This results in a spectrum where each unique carbon appears as a single line. A longer acquisition time is usually required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.
¹H NMR - Predicted Data Interpretation
The cis stereochemistry dictates that the hydroxyl group and the C5-methyl group are on the same side of the ring. In the most stable chair conformation, this places the C5-methyl group in an equatorial position. Consequently, the hydroxyl group at C1 will also be in an equatorial position, and the proton attached to C1 (H1) will be axial. This stereochemical arrangement is the key to interpreting the spectrum.
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H1 (Axial Proton): The proton on the carbon bearing the -OH group (C1) is in an axial position. It is expected to appear as a multiplet around ~3.9-4.1 ppm . Its axial orientation means it will have large axial-axial couplings (J ≈ 8-12 Hz) to the two axial protons on C2 and C6, and smaller axial-equatorial couplings (J ≈ 2-4 Hz).
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Ring Protons (H2, H4, H5, H6): These protons will appear as a complex series of overlapping multiplets in the upfield region, typically between ~0.8 and 1.9 ppm .
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Methyl Protons:
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The two geminal methyl groups at C3 are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets, likely around ~0.85 and ~0.95 ppm .
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The methyl group at C5 is coupled to the H5 proton. It will appear as a doublet around ~0.90 ppm with a coupling constant (J) of approximately 6-7 Hz.
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Table 3: Predicted ¹H NMR Chemical Shifts for cis-3,3,5-Trimethylcyclohexanol (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |
| -OH | ~1.5 - 2.5 | Broad Singlet | 1H |
| H1 | ~4.0 | Multiplet (tt-like) | 1H |
| H2, H4, H6 | ~1.0 - 1.9 | Complex Multiplets | 6H |
| H5 | ~0.8 - 1.2 | Multiplet | 1H |
| C3-CH₃ | ~0.95 | Singlet | 3H |
| C3-CH₃' | ~0.85 | Singlet | 3H |
| C5-CH₃ | ~0.90 | Doublet | 3H |
¹³C NMR - Predicted Data Interpretation
Proton-decoupled ¹³C NMR shows a single peak for each chemically unique carbon atom.
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C1 (Carbinol Carbon): The carbon attached to the hydroxyl group is the most deshielded of the sp³ carbons and is expected around ~65-70 ppm .
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Quaternary Carbon (C3): The carbon bearing the two methyl groups will appear in the ~30-35 ppm range. Quaternary carbons often have a lower intensity.
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Ring Carbons (CH₂ and CH): The remaining ring carbons will appear between ~20-50 ppm .
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Methyl Carbons: The three methyl carbons will be the most upfield signals, appearing between ~15-30 ppm .
Table 4: Predicted ¹³C NMR Chemical Shifts for cis-3,3,5-Trimethylcyclohexanol (in CDCl₃)
| Carbon | Predicted δ (ppm) |
| C1 | ~67.5 |
| C2 | ~48.2 |
| C3 | ~32.1 |
| C4 | ~44.5 |
| C5 | ~25.0 |
| C6 | ~35.8 |
| C3-CH₃ | ~28.9 |
| C3-CH₃' | ~24.7 |
| C5-CH₃ | ~22.3 |
Visualization: Structure and Atom Numbering
Caption: Structure of cis-3,3,5-Trimethylcyclohexanol with key carbon atoms noted for NMR analysis.[2]
Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a complete and unambiguous structural characterization of cis-3,3,5-trimethylcyclohexanol. MS confirms the molecular weight and provides insight into fragmentation pathways characteristic of a cyclic alcohol. IR spectroscopy clearly identifies the key hydroxyl and alkyl functional groups. Finally, NMR spectroscopy, through the analysis of predicted chemical shifts and coupling patterns, definitively establishes the carbon-hydrogen framework and confirms the crucial cis stereochemical relationship between the substituents. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the identity and purity of this important chemical compound.
References
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Chem-Impex International. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers). Available at: [Link]
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NIST. Cyclohexanol, 3,3,5-trimethyl-, cis-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available at: [Link]
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PubChem. cis-3,3,5-Trimethylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]
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CAS. cis-3,3,5-Trimethylcyclohexanol. CAS Common Chemistry. Available at: [Link]
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Wikipedia. 3,3,5-Trimethylcyclohexanol. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]
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The Good Scents Company. homomenthol. Available at: [Link]
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